
1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one" is a halogenated organic molecule that contains bromine, chlorine, and fluorine atoms attached to a phenyl ring and a trifluoroethyl ketone group. This structure suggests potential reactivity typical of halogenated aromatics and ketones, such as participation in electrophilic aromatic substitution reactions and potential utility in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of halogenated aromatic ketones can often involve Friedel–Crafts-type alkylation reactions. For example, a related compound, bromodifluoro(phenylsulfanyl)methane, undergoes Friedel–Crafts-type alkylation through α-fluorocarbocations with activated aromatic compounds to yield benzophenones, which are structurally similar to the compound . Additionally, the synthesis of enantiomerically pure diarylethanes, starting from related halogenated phenyl ketones, has been reported, indicating the potential for asymmetric synthesis involving halogenated aromatic ketones .
Molecular Structure Analysis
The molecular structure of halogenated aromatic ketones can be confirmed using techniques such as IR spectroscopy and single-crystal X-ray diffraction . These methods provide information on the vibrational wavenumbers and the crystal structure, respectively. The geometrical parameters obtained from these studies can be compared with computed values from methods such as Density Functional Theory (DFT) to confirm the structure .
Chemical Reactions Analysis
Halogenated aromatic ketones can participate in various chemical reactions. The presence of halogen substituents on the aromatic ring can make the compound susceptible to nucleophilic aromatic substitution, while the ketone group can be involved in reactions such as condensation or reduction. The reactivity of similar compounds has been explored using Conceptual DFT to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic ketones can be influenced by the presence of halogen and trifluoromethyl groups. These substituents can affect the compound's boiling point, melting point, solubility, and stability. Vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques can provide insights into the effects of substituents on the structure and properties of the molecule . Additionally, the first hyperpolarizability and infrared intensities can be reported to assess the nonlinear optical properties of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Grignard Reactions and Halothane Derivatives : Halothane, closely related to 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one, undergoes Grignard reactions with ketones, forming unexpected α-(1-bromo-1-chloro-2,2,2-trifluoroethyl)alcohols at low temperatures (Takagi et al., 1996).
Facile Synthesis of Fluorinated Sulfides : A method for synthesizing diverse 1-chloro-2,2,2-trifluoroethyl sulfides has been developed using Halothane and various thiols (Pustovit et al., 2010).
Building Blocks for Fluorine Compounds : 1-Bromo-1-chloro-2,2,2-trifluoroethane is an effective building block for creating numerous fluorine compounds, especially those containing the CF3 group (Dmowski, 2011).
Solvolysis of Trifluoroethyl Derivatives : The solvolysis rates of various trifluoro-1,1-diphenylethyl tosylates or bromides have been studied, revealing insights into the reactivity of these compounds (Fujio et al., 1997).
Advanced Synthesis Techniques
Halofluorination of Ethene and Butadiene Derivatives : The halofluorination reactions of various fluorinated ethene and butadiene compounds have been explored, leading to the formation of novel halofluorinated products (Kremlev & Haufe, 1998).
Sodium Dithionite Reactions : Unique reactions involving sodium dithionite have been used to synthesize novel compounds, such as trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane, from Halothane (Dmowski et al., 2009).
Computational Studies on Substitution Reactions : Computational studies have been conducted to understand the substitution reactions between imidazole and various bromo-1-arylethanones, providing insights into the electronic properties of these compounds (Erdogan & Erdoğan, 2019).
Synthesis of Fluorine Compounds : Abnormal Grignard reactions of Halothane have been utilized to synthesize various fluorine compounds, including trifluoroethyl carbinols (Takagi et al., 1995).
Synthesis of Enantiomerically Pure Derivatives : A facile synthesis method has been developed for producing enantiomerically pure derivatives of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane (Zhang et al., 2014).
Applications in Polymeric Materials
- Novel Polyimides Synthesis : A novel fluorinated aromatic diamine monomer has been synthesized, leading to the creation of new fluorine-containing polyimides with excellent thermal stability and mechanical properties (Yin et al., 2005).
Wirkmechanismus
Target of Action
The primary target of 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thus terminating synaptic transmission .
Mode of Action
Like other organophosphates, the compound’s mode of action is via the inhibition of the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at the synapses . This accumulation can cause overstimulation of the muscles and glands controlled by the affected nerves .
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway , which is involved in many physiological processes, including muscle contraction, heart rate, and memory . The downstream effects of this inhibition can include muscle weakness, bradycardia, and cognitive impairment .
Pharmacokinetics
It’s known that organophosphates, in general, are rapidly absorbed by the body and widely distributed . They are metabolized primarily in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action include the overstimulation of nerves and muscles due to the accumulation of acetylcholine . This can lead to symptoms such as muscle weakness, bradycardia, and cognitive impairment . In severe cases, it can cause respiratory failure .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by the presence of other chemicals that compete for the same target . Its stability can be influenced by factors such as temperature, pH, and light exposure .
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVYLXGRYYAVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

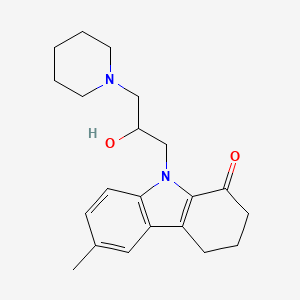

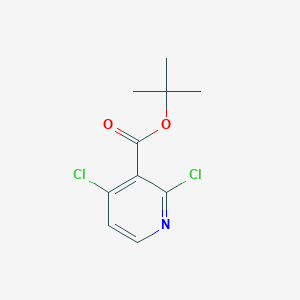

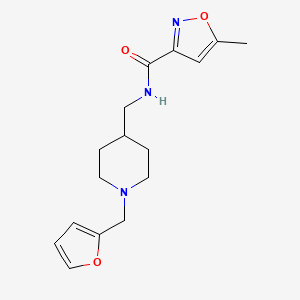
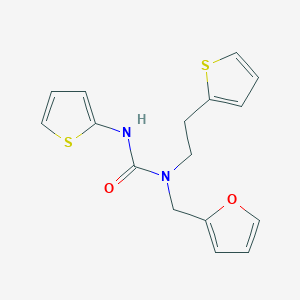
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)
![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)
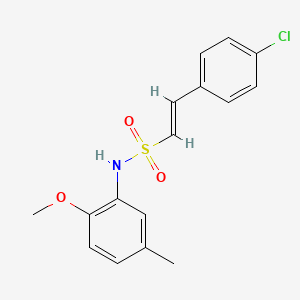

![N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2506335.png)


![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)